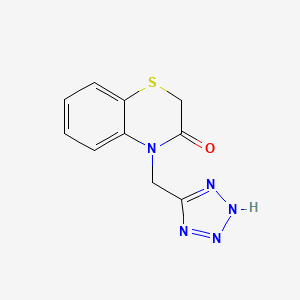

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one

Vue d'ensemble

Description

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound that features a tetrazole ring and a benzothiazine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the formation of the tetrazole ring followed by its attachment to the benzothiazine core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the tetrazole ring can be synthesized in situ using a cyclization reaction involving azide and nitrile precursors .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, compounds similar to 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one have shown efficacy against various bacterial strains. A study highlighted that modifications in the benzothiazine structure can enhance antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In animal models, certain benzothiazine derivatives were effective in reducing inflammation markers and neutrophil migration, suggesting a potential application in treating inflammatory diseases such as arthritis .

3. Anticancer Potential

Benzothiazine derivatives have been investigated for their anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cellular signaling pathways . The incorporation of tetrazole groups is believed to enhance their bioactivity by improving solubility and bioavailability.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the benzothiazine core.

- Introduction of the tetrazole moiety through cyclization reactions.

This synthetic strategy allows for the modification of functional groups to tailor the compound's pharmacological properties.

Case Study 1: Antimicrobial Screening

A series of benzothiazine derivatives were synthesized and screened for antimicrobial activity. The study reported that specific substitutions on the benzothiazine ring significantly enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Case Study 2: Anti-inflammatory Evaluation

In a controlled experiment involving collagen-induced arthritis in rats, a benzothiazine derivative exhibited marked reduction in paw swelling and inflammatory cytokine levels compared to untreated controls. This suggests its potential as a therapeutic agent in managing inflammatory conditions .

Mécanisme D'action

The mechanism of action of 4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the benzothiazine moiety can interact with biological macromolecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-Tetrazol-5-yl)benzoic acid: Similar in structure but lacks the benzothiazine moiety[][5].

5-(1H-Tetrazol-5-yl)isophthalic acid: Contains a tetrazole ring but differs in the core structure[][5].

Uniqueness

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to the combination of the tetrazole and benzothiazine rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its versatility in various applications, making it a valuable compound for research and industrial use[5][5].

Activité Biologique

4-(1H-Tetrazol-5-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one is a compound of increasing interest due to its diverse biological activities. This article reviews its biological properties, synthesizing data from various studies to present a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 247.28 g/mol. The compound features a benzothiazine core substituted with a tetrazole group, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antibacterial properties. For instance, studies have shown that certain benzothiazine derivatives possess antibacterial activity comparable to that of standard antibiotics like streptomycin . The incorporation of the tetrazole moiety enhances this activity, possibly due to increased interaction with bacterial targets.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. One study reported that derivatives exhibited varying degrees of DPPH scavenging activity, suggesting that structural modifications can significantly influence their antioxidant capacity .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 7a | 20 |

| 7b | 35 |

| 7c | 50 |

| 7d | 10 |

Antiallergic and Bronchodilator Effects

In a series of tests conducted on related compounds, notable antiallergic and bronchodilator activities were observed. The parent compound in a similar series demonstrated superior potency compared to traditional antiallergic agents like disodium chromoglycate and theophylline . This suggests potential therapeutic applications in respiratory conditions.

Study on Antibacterial Efficacy

A study synthesized several benzothiazine derivatives and evaluated their antibacterial properties against various strains. The findings indicated that the presence of the tetrazole group significantly enhanced the antibacterial efficacy against Gram-positive bacteria .

Protective Effects Against Nephrotoxicity

Another study explored the protective effects of related tetrazole-containing compounds against nephrotoxicity induced by cisplatin. The results suggested that these compounds could mitigate renal damage while preserving the antitumor activity of cisplatin, highlighting their potential in cancer therapy .

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5OS/c16-10-6-17-8-4-2-1-3-7(8)15(10)5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXZEKFJJCQKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S1)CC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639891 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874765-99-8 | |

| Record name | 4-[(2H-Tetrazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.